molecular formula C9H12N2O3 B13300522 5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13300522
M. Wt: 196.20 g/mol
InChI Key: LERRHWKEYZHKCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentylmethyl hydrazine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization to yield the desired oxadiazole compound. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the oxadiazole ring.

Scientific Research Applications

5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Cyclohexylmethyl)-1,2,4-oxadiazole-3-carboxylic acid
  • 5-(Cyclopropylmethyl)-1,2,4-oxadiazole-3-carboxylic acid
  • 5-(Cyclobutylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

Uniqueness

5-(Cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific cyclopentylmethyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

5-(cyclopentylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c12-9(13)8-10-7(14-11-8)5-6-3-1-2-4-6/h6H,1-5H2,(H,12,13)

InChI Key

LERRHWKEYZHKCR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2=NC(=NO2)C(=O)O

Origin of Product

United States

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